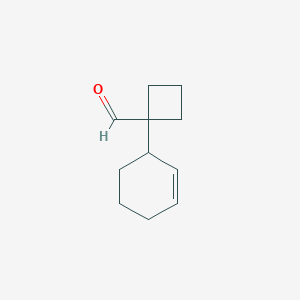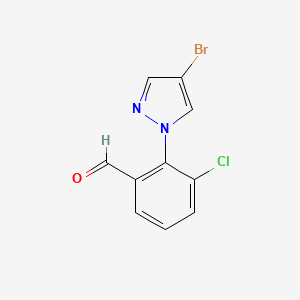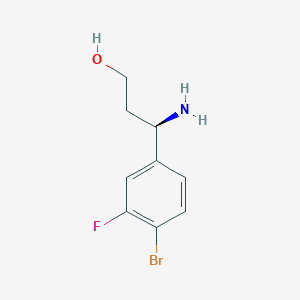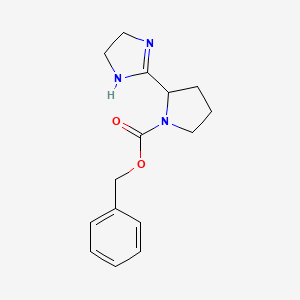![molecular formula C9H15ClO2 B15272955 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is an organic compound with the molecular formula C9H15ClO2. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a chloromethyl group and two dioxaspiro rings makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the chloromethyl group.
6-(Bromomethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is unique due to the presence of both the chloromethyl group and the dimethyl groups, which confer distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its stability and versatility in various applications.
Properties
Molecular Formula |
C9H15ClO2 |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
7-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C9H15ClO2/c1-8(2)5-9(6-8)11-4-7(3-10)12-9/h7H,3-6H2,1-2H3 |
InChI Key |
ABLQCIYWDXABQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)OCC(O2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)


![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)

![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)


![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)



